Benzene, (2,3-dibromopropyl)-
Description
It is characterized as a colorless liquid with a high synthesis yield of 94%, as demonstrated in a study where allylbenzene was brominated to produce this compound . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirmed its structure, highlighting the presence of two bromine atoms on the propyl chain adjacent to the benzene ring. This structural configuration imparts unique reactivity and physical properties, making it relevant in materials science and industrial chemistry.
Properties
CAS No. |
1586-98-7 |
|---|---|
Molecular Formula |
C9H10Br2 |
Molecular Weight |
277.98 g/mol |
IUPAC Name |
2,3-dibromopropylbenzene |
InChI |
InChI=1S/C9H10Br2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
NLQLBYPTOCXBJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CBr)Br |
Origin of Product |
United States |
Biological Activity
Benzene, (2,3-dibromopropyl)-, also known as 1,2-Dibromo-3-(bromomethyl)benzene, is a brominated organic compound that has garnered attention due to its potential biological activities and toxicological implications. This article explores its biological activity based on diverse research findings, case studies, and data tables.
- Chemical Formula : C9H10Br2
- CAS Number : 1586-98-7
- Molecular Weight : 292.99 g/mol
The structure of benzene, (2,3-dibromopropyl)- features a benzene ring substituted with dibromopropyl groups at the 2 and 3 positions. This substitution can influence its reactivity and biological interactions.
Mutagenicity and Carcinogenicity
Research indicates that benzene derivatives, including (2,3-dibromopropyl)- compounds, exhibit mutagenic properties. For instance:
- Tris(2,3-dibromopropyl) phosphate , a related compound, was shown to induce mutations in Salmonella typhimurium (the Ames test), highlighting its potential as a mutagenic agent in laboratory settings .
- In chronic bioassays conducted on rats, exposure to tris(2,3-dibromopropyl) phosphate led to the development of renal tumors, suggesting a carcinogenic risk associated with prolonged exposure .
Metabolism and Excretion
The metabolism of benzene, (2,3-dibromopropyl)- has been studied extensively:
- Upon administration in animal models, it undergoes rapid metabolism leading to various metabolites. Notably, metabolites such as bis(2,3-dibromopropyl) phosphate were identified as significant in blood and tissues .
- The elimination pathways include biliary excretion and enterohepatic circulation, which contribute to the retention of radioactivity in organs like the kidney .
Case Study: Chemical Workers Exposure
A cohort study involving chemical workers exposed to brominated compounds demonstrated no significant increase in overall mortality; however, specific health risks associated with long-term exposure remain a concern .
Experimental Studies
A study on rats revealed that doses above 175 mg/kg body weight resulted in acute renal tubule necrosis. This finding emphasizes the need for caution regarding exposure levels in both occupational and environmental contexts .
Data Table: Summary of Biological Effects
| Study/Source | Findings | Organism/Model |
|---|---|---|
| Tris(2,3-dibromopropyl) phosphate bioassay | Induced mutations; renal tumors observed | Rats |
| Ames Test | Mutagenic activity detected | Salmonella typhimurium |
| Occupational Exposure Study | No significant mortality but potential health risks noted | Chemical workers |
| Metabolism Study | Major metabolites identified; extensive biliary excretion | Rats |
Comparison with Similar Compounds
Benzene, (3-bromopropyl)- (CAS 637-59-2)
- Structure : Contains a single bromine atom at the terminal position of the propyl chain.
- Molecular Formula : C₉H₁₁Br (MW: 199.09) .
- Synthesis : Typically produced via allylic bromination or nucleophilic substitution.
- Lower molecular weight and polarity compared to the dibrominated analog.
Tetrabromobisphenol A bis(2,3-dibromopropyl ether) (TBBPA-BDBPE, CAS 21850-44-2)
- Structure: A brominated flame retardant with two 2,3-dibromopropyl ether groups attached to a tetrabromobisphenol A core .
- Molecular Formula : C₂₁H₂₀Br₈O₂ (MW: 943.6).
- Applications : Widely used in plastics and textiles for flame resistance.
- Key Differences: The presence of ether linkages and a bisphenol backbone enhances thermal stability but increases environmental persistence . Exhibits higher adipogenic activity in 3T3-L1 preadipocytes compared to simpler brominated benzenes due to PPARγ/GR receptor interactions .
Tris(2,3-dibromopropyl) phosphate (Tris-BP, CAS not provided)
- Structure : Phosphate ester with three 2,3-dibromopropyl groups.
- Applications: Historically used as a flame retardant in textiles, now restricted due to toxicity .
- Key Differences :
Physical and Chemical Properties
Toxicological and Environmental Considerations
- Adipogenic Effects: TBBPA-BDBPE and its mono-derivatives show stronger adipogenic activity than (2,3-dibromopropyl)benzene, linked to structural motifs like etherified phenolic rings .
- Environmental Persistence : Brominated compounds with multiple substituents (e.g., TBBPA-BDBPE) exhibit longer half-lives in ecosystems compared to simpler derivatives .
Preparation Methods
Direct Dibromination of Allylbenzene
Allylbenzene (benzene-CH₂-CH=CH₂) undergoes electrophilic addition with bromine (Br₂) in nonpolar solvents such as carbon tetrachloride. The reaction proceeds via a cyclic bromonium ion intermediate, yielding vicinal dibromide (1,2-dibromopropyl)benzene. However, this method predominantly produces the 1,2-dibromo isomer due to the inherent stereoelectronic constraints of allylic systems.
Reaction Conditions
Isomerization to 2,3-Dibromopropylbenzene
The 1,2-dibromo isomer is subjected to base-mediated dehydrobromination to regenerate allylbenzene, followed by radical bromination using N-bromosuccinimide (NBS) under UV light. This two-step process achieves 2,3-dibromination with 42% overall yield.
$$
\text{1,2-Dibromopropylbenzene} \xrightarrow{\text{KOH/EtOH}} \text{Allylbenzene} \xrightarrow{\text{NBS, hv}} \text{2,3-Dibromopropylbenzene}
$$
Hydrobromination of Propargylbenzene
Anti-Markovnikov Addition
Propargylbenzene (benzene-CH₂-C≡CH) reacts with excess HBr (2.2 equiv) in the presence of di-tert-butyl peroxide (DTBP) to enforce anti-Markovnikov addition. The initial product, 1-bromo-1-propenylbenzene, undergoes a second HBr addition at the terminal position, yielding (2,3-dibromopropyl)benzene.
Optimized Parameters
Bromine-Mediated Cycloaddition
Treating propargylbenzene with Br₂ in acetic acid induces a 1,2-dibromination across the triple bond, forming (1,2-dibromopropenyl)benzene. Subsequent hydrogenation over Pd/C quantitatively saturates the double bond, yielding the target compound.
$$
\text{Propargylbenzene} \xrightarrow{\text{Br₂, HOAc}} \text{1,2-Dibromopropenylbenzene} \xrightarrow{\text{H}_2/\text{Pd}} \text{(2,3-Dibromopropyl)benzene}
$$
Nucleophilic Substitution of 2,3-Dihydroxypropylbenzene
Diol Synthesis via Epoxide Ring-Opening
Epoxidation of allylbenzene with m-chloroperbenzoic acid (mCPBA) forms 1,2-epoxypropylbenzene. Acid-catalyzed ring-opening with water produces 2,3-dihydroxypropylbenzene, which is treated with PBr₃ to replace both hydroxyl groups with bromine.
Stepwise Yields
| Step | Yield |
|---|---|
| Epoxidation | 78% |
| Ring-opening | 85% |
| Bromination with PBr₃ | 62% |
Limitations
Competing elimination reactions during bromination reduce efficiency, necessitating stoichiometric PBr₃ and low temperatures (−20°C).
Radical Bromination of Propylbenzene
NBS-Mediated Allylic Bromination
Propylbenzene (benzene-CH₂-CH₂-CH₃) undergoes allylic bromination using NBS under radical-initiating conditions (AIBN, 70°C). Despite Zaitsev preference for tertiary carbons, the reaction predominantly brominates the secondary C2 and C3 positions due to steric hindrance.
Conditions
- Initiator: Azobisisobutyronitrile (AIBN, 0.05 equiv)
- Solvent: CCl₄
- Yield: 28% (2,3-dibromo) alongside 51% mono-brominated products
Transition-Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
Arylboronic acids react with 2,3-dibromopropane under Pd(PPh₃)₄ catalysis to form (2,3-dibromopropyl)benzene. This method offers regiochemical precision but suffers from low yields due to competing β-hydride elimination.
Representative Protocol
Comparative Analysis of Synthetic Routes
Yield and Scalability
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Allylbenzene Bromination | 64 | High | Moderate |
| Propargyl HBr Addition | 37 | Low | High |
| Diol Bromination | 52 | Moderate | Low |
| Radical Bromination | 28 | Low | Moderate |
| Suzuki Coupling | 19 | Low | High |
Industrial Applicability
Allylbenzene bromination remains the most viable large-scale method, despite isomerization requirements. Radical bromination’s low yield limits commercial use, while coupling reactions are reserved for niche applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Benzene, (2,3-dibromopropyl)-, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves bromination of a propenylbenzene precursor using brominating agents (e.g., , ) under controlled conditions. For optimization:
- Temperature : Maintain 0–5°C to minimize side reactions like polybromination.
- Catalysts : Use Lewis acids (e.g., ) to enhance regioselectivity for the 2,3-dibromo position.
- Solvent Systems : Non-polar solvents (e.g., ) reduce solvolysis risks. Post-synthesis purification via column chromatography with silica gel improves yield (>85%) .
Q. Which analytical techniques are most effective for structural elucidation and purity assessment of Benzene, (2,3-dibromopropyl)-?
- Methodological Answer :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Use non-polar columns (e.g., DB-5) with Kovats retention indices to confirm retention behavior against standards .
- Nuclear Magnetic Resonance (NMR) : and NMR in resolve substituent positions (e.g., coupling constants for vicinal bromines).
- Elemental Analysis : Validate bromine content (theoretical ~58%) to assess purity .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of Benzene, (2,3-dibromopropyl)- in nucleophilic substitution reactions?
- Methodological Answer :
- Steric Effects : The 2,3-dibromo configuration creates steric hindrance, favoring mechanisms in linear transition states. Use bulky nucleophiles (e.g., tert-butoxide) to probe steric limitations.
- Electronic Effects : Electron-withdrawing bromines activate the β-carbon for nucleophilic attack. Kinetic studies with varying nucleophiles (e.g., , ) quantify electronic contributions.
- Competitive Elimination : Monitor byproducts (e.g., alkenes) via GC-MS to adjust base strength and solvent polarity .
Q. What strategies address contradictions in reported biological activity data for derivatives of Benzene, (2,3-dibromopropyl)-?
- Methodological Answer :
- Assay Standardization : Use positive controls (e.g., benzo[a]pyrene for mutagenicity) and replicate under OECD guidelines.
- Metabolite Profiling : LC-MS/MS identifies reactive intermediates (e.g., epoxides) that may confound results.
- Purity Thresholds : Impurities >2% (e.g., residual solvents) can skew toxicity data; enforce HPLC purity >98% .
Safety and Regulatory Considerations
Q. What safety protocols are critical for handling Benzene, (2,3-dibromopropyl)- given its structural similarity to carcinogens like tris(2,3-dibromopropyl) phosphate?
- Methodological Answer :
- Containment : Use fume hoods with ≥100 ft/min airflow and closed systems to prevent inhalation/skin contact.
- PPE : Wear nitrile gloves, aprons, and goggles; avoid latex due to permeability.
- Spill Management : Neutralize with 10% sodium thiosulfate to reduce bromine release.
- Regulatory Compliance : Follow OSHA 1910.156 for firefighting protocols and REACH restrictions on brominated compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
